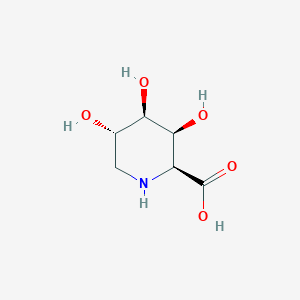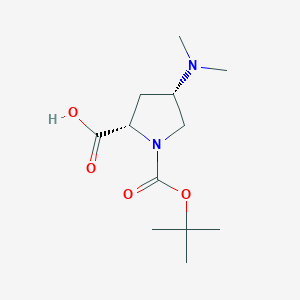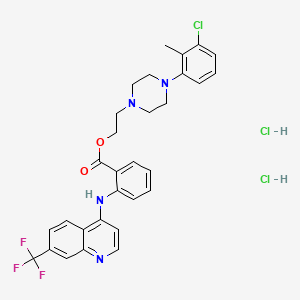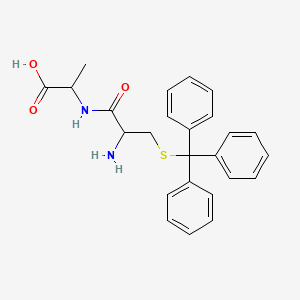
Rzf4F8M7AZ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- (UNII: RZF4F8M7AZ) is a unique chemical substance identified by the Food and Drug Administration (FDA) with a specific alphanumeric code . This compound is characterized by its molecular formula C6H11NO5 and a molecular weight of approximately 177.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- include:
2-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Trihydroxy derivatives: Compounds with three hydroxyl groups attached to different carbon atoms.
Uniqueness
The uniqueness of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S,3S,4R,5S)- lies in its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
129797-28-0 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5-/m0/s1 |
InChIキー |
ZHFMVVUVCALAMY-KLVWXMOXSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1)C(=O)O)O)O)O |
正規SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)





![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)


![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
